molecular formula C11H23NOS B6626578 2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol

2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol

Cat. No.: B6626578
M. Wt: 217.37 g/mol
InChI Key: GCNXRBUFABZDBL-UHFFFAOYSA-N
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Description

2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol is a complex organic compound characterized by the presence of a tert-butylsulfanyl group, a cyclopropyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol typically involves multiple steps, including the introduction of the tert-butylsulfanyl group and the cyclopropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. For example, the use of tert-butylthiol and cyclopropylamine in the presence of a suitable base and solvent can facilitate the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of simpler alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or surfactants.

Mechanism of Action

The mechanism of action of 2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol include:

  • 2-[2-Tert-butylsulfanylethylamino]ethanol
  • 2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]propanol
  • 2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]butanol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-tert-butylsulfanylethyl(cyclopropyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NOS/c1-11(2,3)14-9-7-12(6-8-13)10-4-5-10/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNXRBUFABZDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCN(CCO)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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